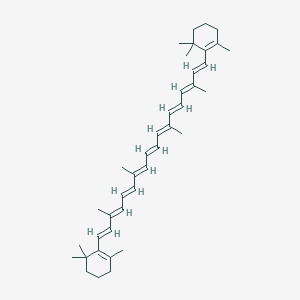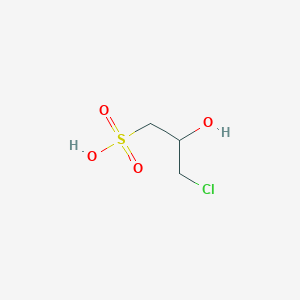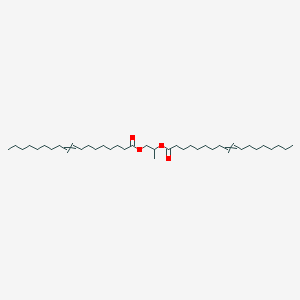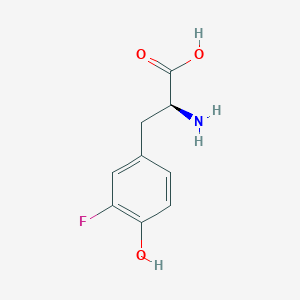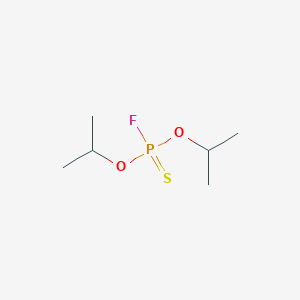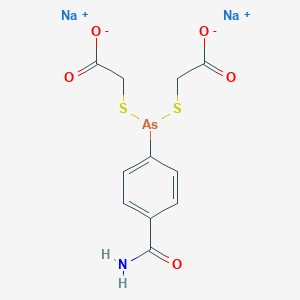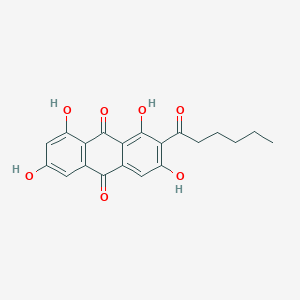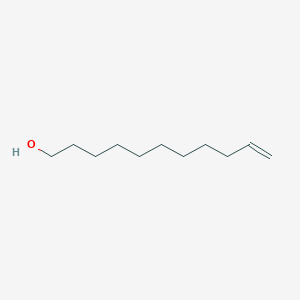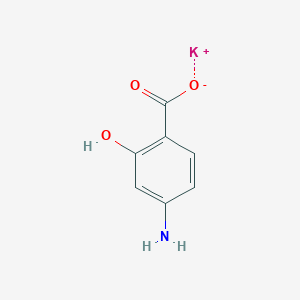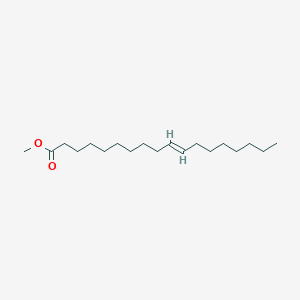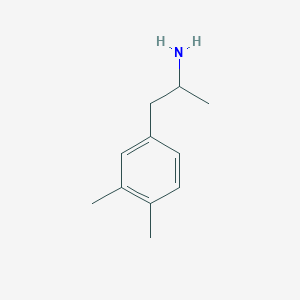
Xylopropamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Xylopropamine is a stimulant drug that belongs to the amphetamine family. It is a derivative of methamphetamine and has been used in scientific research to study the effects of amphetamines on the human body. Xylopropamine is a potent stimulant that has been found to have a similar mechanism of action to other amphetamines.
Mécanisme D'action
The mechanism of action of Xylopropamine is similar to that of other amphetamines. It works by increasing the release of dopamine and norepinephrine in the brain. This increase in neurotransmitter release leads to increased arousal, alertness, and focus. Xylopropamine also inhibits the reuptake of these neurotransmitters, prolonging their effects.
Orientations Futures
There are several future directions for research involving Xylopropamine. One area of interest is the development of new drugs that target the same neurotransmitter systems as Xylopropamine. Another area of interest is the study of the long-term effects of amphetamine use on the brain and body. Finally, research into the use of Xylopropamine as a treatment for certain medical conditions such as attention deficit hyperactivity disorder (ADHD) may also be of interest.
Conclusion:
Xylopropamine is a potent stimulant that has been used in scientific research to study the effects of amphetamines on the human body. It has a similar mechanism of action to other amphetamines and has been found to produce reliable and consistent results in test subjects. Xylopropamine has several advantages for use in lab experiments, but also has limitations due to its status as a controlled substance. Future research into Xylopropamine may involve the development of new drugs targeting the same neurotransmitter systems, the study of long-term effects of amphetamine use, and the use of Xylopropamine as a treatment for medical conditions such as ADHD.
Effets Biochimiques Et Physiologiques
Xylopropamine has been found to have a number of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature. Xylopropamine also increases the release of glucose and fatty acids into the bloodstream, providing the body with energy. It has also been found to increase the release of stress hormones such as cortisol.
Avantages Et Limitations Des Expériences En Laboratoire
Xylopropamine has several advantages for use in lab experiments. It is a potent stimulant that produces a reliable and consistent response in test subjects. It is also relatively easy to synthesize, making it a cost-effective option for researchers. However, Xylopropamine has several limitations. It is a controlled substance, making it difficult to obtain for research purposes. It is also a potent stimulant that can produce adverse effects in test subjects if not used properly.
Méthodes De Synthèse
The synthesis of Xylopropamine involves a series of chemical reactions that transform starting materials into the final product. The synthesis of Xylopropamine is a complex process that requires specialized knowledge and expertise. The most common method of synthesizing Xylopropamine involves the reduction of ephedrine or pseudoephedrine with lithium aluminum hydride. This reaction produces a racemic mixture of Xylopropamine, which can be separated into its enantiomers using chiral chromatography.
Applications De Recherche Scientifique
Xylopropamine has been used in scientific research to study the effects of amphetamines on the human body. It has been found to have a similar mechanism of action to other amphetamines, making it a useful tool for studying the effects of these drugs. Xylopropamine has been used to study the effects of amphetamines on dopamine and norepinephrine release in the brain. It has also been used to study the effects of amphetamines on cognitive function and behavior.
Propriétés
Numéro CAS |
102-31-8 |
|---|---|
Nom du produit |
Xylopropamine |
Formule moléculaire |
C11H17N |
Poids moléculaire |
163.26 g/mol |
Nom IUPAC |
1-(3,4-dimethylphenyl)propan-2-amine |
InChI |
InChI=1S/C11H17N/c1-8-4-5-11(6-9(8)2)7-10(3)12/h4-6,10H,7,12H2,1-3H3 |
Clé InChI |
ZSZUWPRERIPUBM-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)CC(C)N)C |
SMILES canonique |
CC1=C(C=C(C=C1)CC(C)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



